2-(4-Bromo-2,6-difluorophenyl)acetaldehyde
Description
2-(4-Bromo-2,6-difluorophenyl)acetaldehyde is an organobromine compound featuring a phenyl ring substituted with bromine at the para position and fluorine atoms at the 2- and 6-positions. The acetaldehyde functional group (–CH₂CHO) is attached to the aromatic ring, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its molecular formula is C₈H₅BrF₂O, with a molecular weight of 235.03 g/mol. The electron-withdrawing bromine and fluorine substituents enhance the electrophilicity of the aldehyde group, facilitating nucleophilic addition reactions .
Properties
Molecular Formula |
C8H5BrF2O |
|---|---|
Molecular Weight |
235.02 g/mol |
IUPAC Name |
2-(4-bromo-2,6-difluorophenyl)acetaldehyde |
InChI |
InChI=1S/C8H5BrF2O/c9-5-3-7(10)6(1-2-12)8(11)4-5/h2-4H,1H2 |
InChI Key |
WZVRTLDKMHIQRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)CC=O)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2,6-difluorophenyl)acetaldehyde typically involves the bromination and fluorination of a phenyl ring followed by the introduction of an acetaldehyde group. One common method involves the use of 4-bromo-2,6-difluorobenzene as a starting material, which undergoes a formylation reaction to introduce the acetaldehyde group. The reaction conditions often include the use of reagents such as formyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2,6-difluorophenyl)acetaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2-(4-Bromo-2,6-difluorophenyl)acetic acid.
Reduction: 2-(4-Bromo-2,6-difluorophenyl)ethanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromo-2,6-difluorophenyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2,6-difluorophenyl)acetaldehyde involves its reactivity due to the presence of the aldehyde group and the electron-withdrawing effects of the bromo and fluoro substituents. These substituents can influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in various chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(4-Bromo-2,6-difluorophenyl)acetaldehyde with analogs differing in functional groups, substitution patterns, or aromatic ring modifications.
Functional Group Variations
4-Bromo-2,6-difluorophenylacetonitrile (C₈H₄BrF₂N)
- Molecular Weight : 232.02 g/mol
- Key Properties : The nitrile (–CN) group confers stability and resistance to oxidation. This compound is primarily used as a synthetic intermediate in heterocycle formation .
- Comparison : Unlike the aldehyde, the nitrile group is less reactive toward nucleophiles but more suited for cyanation reactions.
4-Bromo-2,6-difluorophenylacetic Acid (C₈H₅BrF₂O₂)
- Molecular Weight : 251.02 g/mol
- Key Properties : The carboxylic acid (–COOH) group increases polarity, leading to higher boiling points and solubility in aqueous media. It is used in drug formulations requiring ionic interactions .
- Comparison : The carboxylic acid is less volatile than the aldehyde and participates in salt formation, unlike the aldehyde’s redox reactivity.
N-(4-Bromo-2,6-difluorophenyl)-2,2,2-trifluoroacetamide (C₈H₄BrF₅NO)
- Molecular Weight : 316.03 g/mol
- Key Properties : The trifluoroacetamide group enhances metabolic stability, making it valuable in medicinal chemistry as a protease inhibitor intermediate .
- Comparison : The amide group reduces electrophilicity compared to the aldehyde, favoring hydrolytic stability over reactivity.
Substitution Pattern Variations
2-(4-Bromo-2-fluorophenyl)acetaldehyde (C₈H₆BrFO)
- Molecular Weight : 217.04 g/mol
- Key Properties : The absence of a fluorine atom at the 6-position reduces steric hindrance and electron-withdrawing effects, leading to milder reactivity in nucleophilic additions .
- Comparison: The mono-fluoro derivative has a lower molecular weight and altered electronic properties compared to the di-fluoro analog.
4-Bromo-2,6-difluoroaniline (C₆H₃BrF₂N)
- Molecular Weight : 208.00 g/mol
- Key Properties: The amino (–NH₂) group is electron-donating, increasing the ring’s basicity. It is used in dye and polymer synthesis .
- Comparison: The amino group directs electrophilic substitution to the meta position, whereas the aldehyde’s electron-withdrawing groups favor para substitution.
Structural Derivatives with Modified Backbones
1-(4-Bromo-2,6-difluorophenyl)-1,1-difluoroethene (C₈H₃BrF₄)
Research Findings and Implications
- Reactivity Trends : The aldehyde group in this compound exhibits higher electrophilicity than nitriles or amides, enabling its use in cross-coupling reactions .
- Pharmaceutical Relevance : Derivatives like the trifluoroacetamide are prioritized in drug discovery due to their stability, while the carboxylic acid is favored in ionic APIs .
- Synthetic Flexibility: The di-fluoro substitution pattern enhances regioselectivity in aromatic substitution reactions compared to mono-fluoro analogs .
Biological Activity
2-(4-Bromo-2,6-difluorophenyl)acetaldehyde is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological properties, and relevant research findings.
- Molecular Formula: C9H8BrF2O
- Molecular Weight: 253.06 g/mol
- IUPAC Name: this compound
Synthesis
The synthesis of this compound typically involves the bromination of 2,6-difluorobenzaldehyde followed by acetylation. The process can be optimized for yield and purity through various reaction conditions.
Antimicrobial Properties
Research has indicated that derivatives of brominated phenyl compounds exhibit significant antimicrobial activities. For instance, compounds with similar structures have shown efficacy against various fungal strains, including Candida species and Cryptococcus neoformans .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| This compound | TBD | TBD |
| Compound A | 0.06 | Fungicidal |
| Compound B | 0.25 | Fungistatic |
Anticancer Activity
Studies on structurally related compounds suggest that halogenated phenyl derivatives can act as microtubule destabilizers in cancer cells. For example, certain analogs have been shown to induce apoptosis in breast cancer cell lines at low concentrations .
The proposed mechanism of action for this compound includes:
- Inhibition of Enzymatic Activity: Similar compounds have been found to inhibit enzymes involved in cancer cell proliferation.
- Induction of Apoptosis: By activating caspase pathways, these compounds can trigger programmed cell death in malignant cells .
Case Studies
- Study on Antifungal Activity : A study evaluated the antifungal activity of various brominated phenyl compounds against Candida albicans. Results showed that compounds with bromine substitutions had lower MIC values compared to their non-brominated counterparts, indicating enhanced activity .
- Anticancer Research : Research focusing on the effects of halogenated phenyl compounds on MDA-MB-231 breast cancer cells demonstrated significant morphological changes and increased caspase-3 activity upon treatment with derivatives similar to this compound .
Q & A
Q. What are the recommended synthetic routes for 2-(4-Bromo-2,6-difluorophenyl)acetaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : A plausible route involves the oxidation of 4-bromo-2,6-difluorobenzyl alcohol (CAS 162744-59-4) using mild oxidizing agents like pyridinium chlorochromate (PCC) to preserve the aldehyde functionality . Alternatively, reduction of the corresponding nitrile derivative [(4-Bromo-2,6-difluorophenyl)acetonitrile, CAS 537033-52-6] via catalytic hydrogenation or using DIBAL-H could yield the acetaldehyde . Key factors include temperature control (e.g., 0–25°C to prevent over-oxidation) and inert atmosphere to avoid decomposition.
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store the compound at 0–6°C in airtight, light-resistant containers to minimize degradation . Use desiccants to mitigate moisture-induced side reactions. Safety protocols must address skin/eye irritation (H315, H319) and respiratory hazards (H335) by employing fume hoods, nitrile gloves, and PPE .
Q. What analytical techniques are optimal for characterizing this compound and confirming purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to resolve substituent effects (e.g., fluorine splitting patterns and bromine isotopic signatures).
- Chromatography : HPLC with UV detection (λ ~210 nm for aldehydes) or GC-MS for volatile derivatives, ensuring >97% purity as per industry standards .
- Elemental Analysis : Validate molecular formula (C₈H₅BrF₂O) against theoretical values .
Advanced Research Questions
Q. How do electronic effects of bromine and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing fluorine atoms (meta-directing) and bromine (para-directing) create a polarized aromatic ring, enhancing electrophilic substitution at specific positions. For Suzuki-Miyaura couplings, the bromine serves as a leaving group, while fluorine stabilizes intermediates via inductive effects. Optimize Pd-catalyzed reactions with ligands like SPhos to mitigate steric hindrance from the difluorophenyl group .
Q. What strategies resolve contradictions in reported boiling points or spectral data for this compound?
- Methodological Answer : Discrepancies in boiling points (e.g., predicted 307.7±37.0°C vs. empirical data) may arise from impurities or measurement techniques. Use differential scanning calorimetry (DSC) for precise thermal analysis. Cross-validate spectral data with computational tools (e.g., DFT simulations for NMR chemical shifts) .
Q. How can computational modeling predict the compound’s behavior in nucleophilic addition reactions?
- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and identify reactive sites. For example, the aldehyde’s LUMO energy predicts susceptibility to nucleophilic attack. Compare with experimental kinetic data (e.g., rate constants for Grignard additions) to refine models .
Q. What role does this compound play in synthesizing bioactive molecules or pharmaceutical intermediates?
- Methodological Answer : The aldehyde group enables condensation reactions to form Schiff bases or heterocycles (e.g., quinazolines). For instance, coupling with (R)-1-(4-Bromo-2,6-difluorophenyl)ethanamine (CAS 1241679-85-5) could yield chiral imines for anticancer agent development . Validate bioactivity via in vitro assays (e.g., kinase inhibition) .
Key Research Findings
- Synthetic Flexibility : The compound’s aldehyde group is pivotal for constructing C–N/C–C bonds in drug discovery pipelines .
- Steric and Electronic Effects : Fluorine substituents reduce electron density at the aromatic ring, directing regioselectivity in metal-catalyzed reactions .
- Safety Protocols : Adherence to H335 (respiratory irritation) mandates rigorous ventilation during large-scale syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
